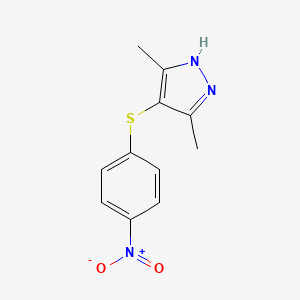

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole

Descripción general

Descripción

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a 4-nitrophenylsulfanyl group at position 4

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

Introduction of the sulfanyl group: The 4-nitrophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrazole intermediate under basic conditions.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Thiols or other nucleophiles under basic conditions.

Major Products:

Reduction of the nitro group: 3,5-dimethyl-4-(4-aminophenyl)sulfanyl-1H-pyrazole.

Substitution reactions: Various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Fluorescent Probes: The compound can be used as a fluorescent probe for detecting metal ions due to its ability to form complexes with metals.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.

Biology and Medicine:

Antibacterial and Anticancer Agents: Derivatives of pyrazole compounds have shown significant antibacterial and anticancer activities.

Enzyme Inhibition: The compound can inhibit specific enzymes, making it a potential candidate for drug development.

Industry:

Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.

Mecanismo De Acción

The mechanism by which 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole exerts its effects depends on its application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

Fluorescent Probes: The compound forms complexes with metal ions, leading to changes in its fluorescence properties, which can be used for detection purposes.

Comparación Con Compuestos Similares

- 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole

- 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-4-(4-nitrophenyl)sulfanyl-1H-pyrazole

Uniqueness:

- Substitution Pattern: The specific substitution pattern of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole provides unique electronic and steric properties, influencing its reactivity and applications.

- Functional Groups: The presence of both nitro and sulfanyl groups allows for diverse chemical modifications and applications in various fields.

Actividad Biológica

3,5-Dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at positions 3 and 5 with methyl groups and at position 4 with a nitrophenyl sulfanyl group. Its molecular formula is with a molecular weight of approximately 240.29 g/mol. The unique structural components contribute to its chemical reactivity and biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of related pyrazole derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Derivative 1 | 0.22 | E. coli |

| Derivative 2 | 0.25 | Staphylococcus aureus |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by significant percentages compared to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone (1 μM) | 76% | 86% |

| Pyrazole Derivative A (10 μM) | 61% | 76% |

| Pyrazole Derivative B (10 μM) | 85% | 93% |

3. Anticancer Potential

Emerging studies suggest that compounds within the pyrazole family may possess anticancer properties. The presence of the nitrophenyl group is believed to enhance their lipophilicity and binding affinity to cancer-related targets, potentially leading to effective inhibition of tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism by binding to their active sites.

- Redox Reactions : The nitrophenyl sulfanyl group can participate in redox reactions, generating reactive oxygen species (ROS), which may induce cytotoxic effects in cancer cells.

- Interaction with Cellular Targets : The pyrazole ring can modulate the activity of various receptors and enzymes, leading to altered cellular signaling pathways that promote apoptosis in cancer cells or inhibit inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A series of experiments demonstrated that specific derivatives significantly reduced bacterial viability in vitro when tested against clinical isolates.

- Evaluation of Anti-inflammatory Activity : In a controlled study, compounds were administered to models of inflammation, showing a marked reduction in swelling and pain markers.

Propiedades

IUPAC Name |

3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-5-3-9(4-6-10)14(15)16/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJQUYGMHVZGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322987 | |

| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808423 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303792-18-9 | |

| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.